molecular formula C18H21N3O2 B12233634 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12233634
M. Wt: 311.4 g/mol
InChI Key: JMMMJYJFPAEJGH-UHFFFAOYSA-N
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Description

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, an oxolane ring, and a naphthyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsKey steps may involve cyclization, hydrogenation, and functional group transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic methods such as continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of the piperidine, oxolane, and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C18H21N3O2/c22-18(16-4-2-12-23-16)21-10-7-13(8-11-21)15-6-5-14-3-1-9-19-17(14)20-15/h1,3,5-6,9,13,16H,2,4,7-8,10-12H2

InChI Key

JMMMJYJFPAEJGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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